molecular formula C11H21NO2 B1467318 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine CAS No. 933758-73-7

3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine

Cat. No. B1467318
CAS RN: 933758-73-7
M. Wt: 199.29 g/mol
InChI Key: VXHMGFPKVLKFMB-UHFFFAOYSA-N
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Description

“3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine” is a compound that includes a piperidine ring and a tetrahydropyran ring . The tetrahydropyran ring is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of compounds similar to “3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine” often involves the reaction of alcohols with 3,4-dihydropyran . This reaction produces 2-tetrahydropyranyl (THP) ethers, which are commonly used as protecting groups in organic synthesis . The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular formula of “3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine” is C11H21NO2. It includes a piperidine ring, which is a common structural subunit in many drug targets , and a tetrahydropyran ring, which is the core of pyranose sugars, such as glucose .


Chemical Reactions Analysis

Tetrahydropyranyl (THP) ethers, like “3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine”, are resilient to a variety of reactions . They can undergo the chemo-, regio-, and stereoselective cleavage of the exocyclic cyclopropane bond, enabling various synthetic transformations such as rearrangements or ring-opening with nucleophiles and electrophiles .

Scientific Research Applications

Synthesis Methods

  • A study by Zhou (2003) discussed the synthesis of pyridine and 4H-pyran derivatives, important for the development of 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine. This synthesis involves a one-step reaction under microwave irradiation, demonstrating an efficient method for producing such compounds (Zhou, 2003).
  • Han et al. (2019) developed a method for synthesizing chiral 3-amino tetrahydro-2H-pyran-2-ones, which can be further transformed to create chiral substituted 3-amino piperidin-2-ones. This is significant for compounds like 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine due to the focus on stereoselectivity and potential for diverse chemical applications (Han et al., 2019).

Potential Medicinal Applications

  • Kennedy et al. (2005) found that many polyhydroxylated piperidines, which are structurally related to 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine, act as inhibitors of oligosaccharide processing enzymes, such as glycosidases and glycosyltransferases. This suggests potential applications in the development of new pharmaceuticals (Kennedy et al., 2005).
  • Aytemir et al. (2010) explored the anticonvulsant activities of certain kojic acid derivatives, which include piperidine structures. Given the structural similarities, 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine may also have potential applications in anticonvulsant drug development (Aytemir et al., 2010).

Chemical Structure and Properties

  • The crystal structure of certain pyran derivatives synthesized using a piperidine solution was studied by Okasha et al. (2022). Understanding the crystal structure and molecular properties of such compounds can aid in the development and application of similar molecules like 3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine in various fields (Okasha et al., 2022).

properties

IUPAC Name

3-(oxan-4-ylmethoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-11(8-12-5-1)14-9-10-3-6-13-7-4-10/h10-12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHMGFPKVLKFMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243115
Record name 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine

CAS RN

933758-73-7
Record name 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933758-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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